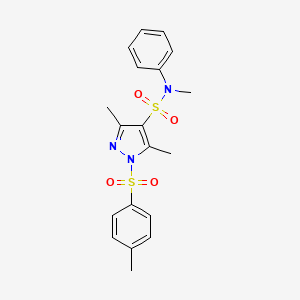

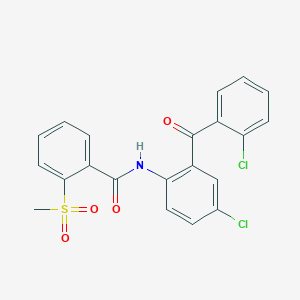

N,3,5-trimethyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,3,5-trimethyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-242 has been found to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.

Applications De Recherche Scientifique

Overview of Sulfonamide Applications

Sulfonamide compounds, including N,3,5-trimethyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide, are a significant class of synthetic antibiotics used for the therapy of bacterial infections and conditions caused by other microorganisms. Beyond their traditional use as antibacterial agents, sulfonamides have found applications across a range of scientific and medicinal fields due to their broad bioactive spectrum. These include roles as antiviral HIV protease inhibitors, anticancer agents, and treatments for Alzheimer’s disease, showcasing their versatility and importance in drug development for various conditions such as cancer, glaucoma, inflammation, and dandruff among the most investigated ones (Gulcin & Taslimi, 2018).

Sulfonamide Derivatives and Their Medicinal Applications

The chemically structural modifications of classical antibacterial aminobenzenesulfonamide have led to sulfonamide derivatives displaying a wide range of medicinal applications. These derivatives, including metal supermolecular complexes, have shown potential as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents. The active research in this area is indicative of the large development value and the ongoing interest in leveraging sulfonamide-based compounds for new therapeutic uses (He Shichao et al., 2016).

Novel Sulfonamide-Based Compounds

Research on N-sulfonylamino azines has highlighted the potential of sulfonamide-based compounds as privileged heterocycles with applications across diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This includes the development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, which are promising for treating neurological disorders such as epilepsy and schizophrenia. The ongoing innovation in this domain underscores the capacity of sulfonamide compounds to serve as foundational structures for the development of new therapeutic agents with reduced toxicity and increased activity (Elgemeie, Azzam, & Elsayed, 2019).

Propriétés

IUPAC Name |

N,3,5-trimethyl-1-(4-methylphenyl)sulfonyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-14-10-12-18(13-11-14)27(23,24)22-16(3)19(15(2)20-22)28(25,26)21(4)17-8-6-5-7-9-17/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCKMKZNIUUHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,5-trimethyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)

![tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate](/img/structure/B2802749.png)

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2802752.png)

![5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2802754.png)

![2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2802761.png)